Paciforgine

Description

Contextualization within Natural Product Research and Development

Natural product research is a dynamic field dedicated to the discovery, isolation, structural elucidation, and investigation of chemical compounds derived from natural sources such as plants, animals, and microorganisms. oriprobe.comosi.lv This area of study is crucial as it often leads to the discovery of novel molecular structures with significant biological activities, which can be developed into new therapeutic agents. oriprobe.comscispace.com The exploration of natural products spans various disciplines including chemistry, biology, pharmacology, and biochemistry, aiming to understand the therapeutic potential of these compounds. oriprobe.comresearch.com

The process of natural product research involves several key stages. It begins with the identification and collection of biological material, followed by the extraction and isolation of individual compounds. oriprobe.com Advanced analytical techniques are then employed to determine the precise chemical structure of these isolated molecules. nih.gov Once the structure is known, researchers investigate the compound's biological activity through various assays to identify potential applications, particularly in medicine. research.com

Historical Perspective and Initial Discovery of Paciforgine from Paciforgia sp-2

This compound is a macrolide compound that was first isolated from a marine organism, Paciforgia sp-2. nih.gov The discovery of this compound was a result of systematic screening of marine organisms for new bioactive compounds. The initial research, published in 1990, detailed the isolation and structural determination of this novel macrolide. nih.govlivedna.net

The structure of this compound was elucidated using spectrometric methods, which are standard techniques in the field of natural product chemistry for determining the molecular architecture of new compounds. nih.gov Following its isolation and structural characterization, this compound was tested for its biological activity. These initial studies revealed that this compound exhibits in vitro activity against the fungi Trichophyton verrucosum and Candida albicans, identifying it as a new antifungicidal agent. nih.gov

Significance of Macrolide Compounds in Chemical Biology

Macrolides are a diverse class of natural products characterized by a large macrocyclic lactone ring, which is a ring of twelve or more atoms. mdpi.commdpi.com They are a significant family of compounds in chemical biology and medicine due to their wide range of biological activities. mdpi.comresearchgate.net Many macrolides are known for their potent antimicrobial properties and have been developed into clinically important antibiotics. researchgate.netwikipedia.org

The biological functions of macrolides are not limited to antimicrobial activity. This class of compounds also exhibits a broad spectrum of other bioactivities, including antifungal, antiviral, immunosuppressive, and anticancer effects. mdpi.commdpi.com The diverse biological profiles of macrolides make them a subject of intense research for the discovery of new therapeutic agents. mdpi.comontosight.ai Their complex and varied chemical structures provide a rich scaffold for chemical modification to enhance their activity and explore new biological functions. mdpi.comresearchgate.net

Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 136440-72-7 |

| Molecular Formula | C32H53NO8 |

| Molecular Weight | 579.8 g/mol |

| Appearance | Solid |

| Source | Paciforgia sp-2 |

This data is compiled from publicly available chemical databases. chemicalbook.com

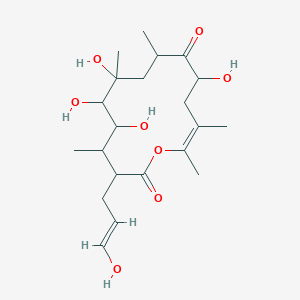

Structure

2D Structure

Properties

CAS No. |

136440-72-7 |

|---|---|

Molecular Formula |

C21H34O8 |

Molecular Weight |

414.5 g/mol |

IUPAC Name |

(13Z)-5,6,7,11-tetrahydroxy-3-[(E)-3-hydroxyprop-2-enyl]-4,7,9,13,14-pentamethyl-1-oxacyclotetradec-13-ene-2,10-dione |

InChI |

InChI=1S/C21H34O8/c1-11-9-16(23)17(24)12(2)10-21(5,28)19(26)18(25)13(3)15(7-6-8-22)20(27)29-14(11)4/h6,8,12-13,15-16,18-19,22-23,25-26,28H,7,9-10H2,1-5H3/b8-6+,14-11- |

InChI Key |

XJGKKCBILDDTEC-SQKGQWCESA-N |

SMILES |

CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |

Isomeric SMILES |

CC1CC(C(C(C(C(C(=O)O/C(=C(\CC(C1=O)O)/C)/C)C/C=C/O)C)O)O)(C)O |

Canonical SMILES |

CC1CC(C(C(C(C(C(=O)OC(=C(CC(C1=O)O)C)C)CC=CO)C)O)O)(C)O |

Synonyms |

paciforgine |

Origin of Product |

United States |

Isolation and Structural Elucidation Methodologies of Paciforgine

Isolation and Purification Techniques from Natural Sources

Initial Extraction: The process typically begins with the collection of the marine organism, in this case, gorgonian corals of the genus Pacifigorgia. The collected biomass is then subjected to an extraction process, often using organic solvents to isolate the desired chemical constituents.

Chromatographic Fractionation: Following extraction, the crude extract, a complex mixture of various compounds, undergoes fractionation. This is a critical step to separate the components based on their physicochemical properties. A common technique used is column chromatography, which can be performed under vacuum (VLC), at medium pressure (MPLC), or as flash chromatography (FC) nih.gov. These methods utilize a stationary phase, such as silica gel, and a mobile phase of varying solvent polarities to achieve separation.

Purification: The fractions obtained from the initial chromatographic separation are further purified to isolate individual compounds. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, offering high resolution and the ability to separate complex mixtures into their individual components nih.gov. The choice of the stationary phase (e.g., normal-phase or reversed-phase) and the mobile phase is crucial for successful purification.

A summary of the likely techniques used in the isolation and purification of sesquiterpenes from Pacifigorgia is presented in Table 1.

| Technique | Purpose | Principle of Separation |

| Solvent Extraction | Initial recovery of organic compounds from the gorgonian tissue. | Partitioning of compounds between the biological matrix and the extraction solvent based on polarity. |

| Vacuum Liquid Chromatography (VLC) / Flash Chromatography (FC) | Gross fractionation of the crude extract into simpler mixtures. | Adsorption chromatography, where compounds are separated based on their affinity for the stationary phase (e.g., silica gel) and solubility in the mobile phase. |

| High-Performance Liquid Chromatography (HPLC) | Final purification of individual compounds to a high degree of purity. | High-resolution separation based on partitioning between a stationary phase (e.g., C18) and a liquid mobile phase under high pressure. |

Advanced Spectroscopic and Spectrometric Characterization Methods

Once a pure compound is obtained, its molecular structure must be determined. This is achieved through a combination of spectroscopic and spectrometric techniques that provide detailed information about the compound's atomic composition and connectivity. The structural elucidation of the sesquiterpenes isolated from Pacifigorgia species was accomplished through a combination of chemical and spectroscopic methods escholarship.org.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone of structural elucidation. One-dimensional (1D) NMR techniques like ¹H (proton) and ¹³C (carbon-13) NMR provide information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are then used to establish the connectivity between atoms, revealing the carbon skeleton and the placement of functional groups.

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. High-resolution mass spectrometry (HRMS) is particularly valuable as it allows for the determination of the precise molecular formula of the compound. Fragmentation patterns observed in the mass spectrum can also provide clues about the structure of the molecule.

The NIST WebBook provides some gas chromatography-mass spectrometry data for a related compound, Pacifigorgiol, including its retention index on a non-polar column, which can be a useful parameter for identification nist.gov.

The key spectroscopic and spectrometric data that would be essential for the structural elucidation of Paciforgine are summarized in Table 2.

| Spectroscopic/Spectrometric Method | Information Obtained |

| ¹H NMR | Number of different types of protons, their chemical environment, and spin-spin coupling information. |

| ¹³C NMR | Number of different types of carbon atoms and their chemical environment. |

| COSY | Correlation between protons that are coupled to each other (typically through 2-3 bonds). |

| HSQC | Correlation between protons and the carbon atoms to which they are directly attached. |

| HMBC | Correlation between protons and carbon atoms over longer ranges (typically 2-4 bonds), revealing the carbon skeleton. |

| High-Resolution Mass Spectrometry (HRMS) | Precise molecular weight and determination of the molecular formula. |

Chromatographic Techniques for Purity Assessment

Ensuring the purity of an isolated natural product is paramount for accurate structural elucidation and subsequent biological testing. Chromatographic techniques are the primary methods used for this assessment.

High-Performance Liquid Chromatography (HPLC): HPLC is not only a purification tool but also a powerful analytical technique for assessing purity. A pure compound should ideally show a single, sharp peak in an HPLC chromatogram under different solvent conditions. The use of a photodiode array (PDA) detector can further confirm peak purity by analyzing the UV-Vis spectrum across the entire peak.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple method for a preliminary assessment of purity. A pure compound should appear as a single spot on a TLC plate when visualized under UV light or with a suitable staining reagent.

Gas Chromatography (GC): For volatile compounds, gas chromatography can be used to assess purity. Similar to HPLC, a pure compound will be represented by a single peak in the chromatogram. The NIST WebBook entry for Pacifigorgiol indicates its analysis by GC nist.gov.

The common chromatographic methods for purity assessment are outlined in Table 3.

| Chromatographic Technique | Principle of Purity Assessment |

| High-Performance Liquid Chromatography (HPLC) | A single, symmetrical peak in the chromatogram indicates a high degree of purity. |

| Thin-Layer Chromatography (TLC) | A single spot on the TLC plate after development with an appropriate solvent system suggests purity. |

| Gas Chromatography (GC) | For volatile compounds, a single peak in the gas chromatogram is indicative of purity. |

Biosynthesis Pathway Elucidation of Paciforgine

Strategies for Natural Product Biosynthesis Pathway Investigation

The elucidation of a natural product's biosynthetic pathway is a complex process that involves a combination of advanced biochemical and molecular biology techniques. These strategies are designed to identify the initial building blocks (precursors), the sequence of enzymatic reactions, the enzymes themselves, and the genes that code for them.

Isotopic Labeling Studies to Identify Precursors

A fundamental step in pathway elucidation is the identification of the primary metabolites that serve as the starting materials for the biosynthesis of the target molecule. sigmaaldrich.comnih.gov Isotopic labeling is a powerful technique used for this purpose. sigmaaldrich.comnih.govibs.frnih.gov In this method, potential precursor molecules are synthesized with stable isotopes, such as ¹³C or ¹⁵N, and are fed to the producing organism. sigmaaldrich.complos.org By analyzing the location and incorporation of these isotopes in the final natural product, researchers can trace the metabolic route from precursor to product. plos.org There is also an alternative approach known as inverse stable isotopic labeling (InverSIL), where the organism is grown in an isotopically enriched medium and then supplied with precursors of natural isotopic abundance. nih.gov

Currently, there are no published studies detailing the use of isotopic labeling to identify the specific precursors of paciforgine.

Enzymatic Characterization and Functional Analysis of Biosynthetic Enzymes

Once potential steps in a biosynthetic pathway are hypothesized, the next stage involves identifying and characterizing the specific enzymes that catalyze each reaction. kaust.edu.sanih.govnih.gov This process, known as functional characterization, involves isolating the enzyme and studying its activity in a controlled in vitro setting. nih.govcardiff.ac.ukpdx.edu Scientists determine the enzyme's substrate specificity, its optimal operating conditions (like pH and temperature), and its kinetic properties. nih.govnih.gov This provides direct evidence for the enzyme's role in the proposed biosynthetic pathway. kaust.edu.sapdx.edu

Specific enzymes involved in the biosynthesis of this compound have not been isolated or functionally characterized in the available literature.

Genetic and Genomic Approaches for Pathway Discovery

Modern pathway discovery heavily relies on genetic and genomic techniques. nih.govnih.govashg.org In many microorganisms and fungi, the genes responsible for the biosynthesis of a secondary metabolite are often located together in the genome in a structure called a biosynthetic gene cluster (BGC). nih.gov By sequencing the genome of the producing organism, researchers can search for these BGCs. dkfz.dewellcome.org Identifying a BGC allows for the prediction of the functions of the encoded enzymes based on sequence similarity to known enzymes, offering a roadmap for the entire biosynthetic pathway. nih.gov

The biosynthetic gene cluster responsible for this compound production in Pacifigorgia sp. has not been identified or described in published research.

Integrative Omics Methodologies (e.g., Metabolomics, Proteomics, Transcriptomics)

Integrative omics approaches offer a holistic view of the cellular processes involved in natural product biosynthesis by combining data from different molecular levels. frontiersin.orgnih.govnih.govmdpi.com

Transcriptomics analyzes the expression levels of all genes under specific conditions, helping to identify the genes in a BGC that are activated simultaneously. frontiersin.org

Proteomics studies the proteins present in a cell, which can confirm the production of the biosynthetic enzymes encoded by the identified genes.

Metabolomics profiles the small molecules (metabolites) in the organism, which can help identify pathway intermediates.

By integrating these "omics" datasets, scientists can build robust models of biosynthetic pathways and their regulation. frontiersin.orgembopress.org

There are no specific integrative omics studies focused on the elucidation of the this compound biosynthetic pathway in the available scientific literature.

Proposed Biosynthetic Routes to the Macrolide Core and Side Chains

Based on the general understanding of terpene biosynthesis, a hypothetical pathway for this compound can be proposed. Diterpenes are typically derived from geranylgeranyl pyrophosphate (GGPP). The formation of the cembranoid ring structure of this compound would likely involve a cyclase enzyme that catalyzes the cyclization of GGPP. Subsequent enzymatic modifications, such as oxidations (catalyzed by enzymes like cytochrome P450 monooxygenases) and the formation of the furan (B31954) ring, would be required to produce the final this compound structure.

However, without experimental evidence from the methods described in section 3.1, any proposed route for this compound biosynthesis remains speculative. No detailed, experimentally supported biosynthetic route has been published.

Regulation of this compound Biosynthetic Gene Expression

The production of secondary metabolites like this compound is a tightly regulated process, often triggered by specific developmental stages or environmental cues. mdpi.comfrontiersin.orgnih.gov This regulation occurs at the genetic level, where transcription factors can activate or repress the expression of the biosynthetic genes within a cluster. nih.govmdpi.comfrontiersin.org Understanding this regulation is crucial for optimizing the production of the compound.

The regulatory mechanisms and specific transcription factors controlling the expression of this compound biosynthetic genes are currently unknown, as the genes themselves have not yet been identified.

Chemical Synthesis and Derivatization Strategies of Paciforgine

Total Synthesis Methodologies for Paciforgine

The total synthesis of a natural product is the complete chemical synthesis of the molecule from simple, commercially available precursors. epfl.chstanford.eduhawaii.edu This process serves as the ultimate confirmation of a proposed structure and provides a route to produce larger quantities of the substance for further study. wikipedia.org For a complex molecule like this compound, this would be a significant undertaking.

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. slideshare.netewadirect.comdeanfrancispress.com The process involves deconstructing the target molecule in a reverse direction, step-by-step, into simpler precursor molecules. libretexts.org This "disconnection" approach helps identify strategic bonds and key intermediates, ultimately leading back to viable starting materials. libretexts.org

For a hypothetical retrosynthesis of this compound, a chemist would likely consider the following key disconnections:

Indole (B1671886) Ring Formation: The indole core is a common structural motif. bhu.ac.in Strategies like the Fischer, Madelung, or Reissert indole syntheses could be considered to construct this part of the molecule. bhu.ac.in The choice would depend on the required substitution pattern on the final indole ring.

Terpenoid Moiety: The complex carbocyclic ring system attached to the indole would be a major challenge. A retrosynthetic analysis would break this down into simpler cyclic or acyclic precursors. Transannular reactions or ring-closing metathesis could be powerful strategies for forming the larger rings found in related structures. rsc.org

Indole-Terpenoid Linkage: The bond connecting the indole nucleus to the terpenoid portion is a critical disconnection point. This might be envisioned as being formed through an electrophilic substitution on the electron-rich indole ring. nih.gov

Novel Synthetic Transformations and Reagents Employed

The synthesis of a complex natural product often drives the development of new chemical reactions and reagents. epfl.ch While no novel transformations have been specifically reported for this compound, a synthetic campaign would likely employ advanced methods such as:

Cascade Reactions: These reactions, also known as tandem or domino reactions, involve multiple bond-forming events occurring in a single operation. stanford.edu This strategy improves efficiency by reducing the number of separate steps, purifications, and the amount of waste generated. stanford.edu A cascade could potentially be designed to rapidly assemble the polycyclic core of this compound.

C-H Activation/Functionalization: Modern methods allow for the direct conversion of carbon-hydrogen (C-H) bonds into other functional groups. This avoids the need for pre-functionalized starting materials and can significantly shorten a synthetic route.

Photoredox Catalysis: This strategy uses light to initiate chemical reactions, often enabling unique transformations under mild conditions that are not possible with traditional thermal methods.

Stereoselective and Enantioselective Synthesis Approaches

This compound possesses multiple stereocenters, meaning its three-dimensional structure is crucial. A successful total synthesis must control the stereochemistry at each of these centers.

Stereoselective reactions are those that preferentially yield one stereoisomer over others. nih.govrsc.orgbeilstein-journals.orgorganic-chemistry.org For example, a reduction or alkylation step would need to be designed to produce the correct relative orientation of substituents on the ring system.

Enantioselective synthesis is required to produce a single enantiomer (one of two mirror-image forms) of a chiral molecule. This is often achieved using chiral catalysts, auxiliaries, or reagents that create a chiral environment for the reaction. nih.gov For instance, an enantioselective Diels-Alder reaction or an asymmetric allylation could be used to set a key stereocenter early in the synthesis, from which the stereochemistry of subsequent centers would be directed. nih.govbeilstein-journals.org

Semi-Synthetic Approaches from Related Natural Products

Semi-synthesis is a strategy that uses a naturally occurring compound as an advanced starting material for chemical modifications. tapi.comrsc.org This can be more efficient than a total synthesis if a structurally related natural product is abundant and can be chemically converted into the desired target. rsc.org

Given the lack of published work on this compound synthesis, one can only speculate on potential semi-synthetic routes. If a related indole diterpenoid from the Pacifigorgia genus or another source were readily available, chemists might attempt to convert it into this compound through a series of targeted chemical transformations. This would be particularly viable if the starting compound already contained the core carbon skeleton of this compound.

Design and Synthesis of this compound Derivatives and Analogs

The synthesis of derivatives and analogs—molecules that are structurally similar to the natural product—is a common strategy in medicinal chemistry to explore structure-activity relationships (SAR) and optimize biological properties. nih.govrsc.orgnih.gov

Rational Design Principles for Structural Modification

Rational drug design involves modifying a molecule based on a known biological target or a hypothesis about how it functions. nih.govplos.orgmdpi.comrsc.org If the biological target of this compound were known, scientists could use principles of rational design to create analogs with potentially improved activity, selectivity, or metabolic stability.

Key principles for designing this compound analogs would include:

Simplification: Creating structurally simpler versions of the molecule that retain the key pharmacophore (the essential features for biological activity). This can make the synthesis more practical.

Substituent Modification: Adding, removing, or changing functional groups on the indole or terpenoid portions to probe their importance for activity. For example, modifying groups on the indole nitrogen or at various positions on the aromatic ring is a common strategy. plos.org

Bioisosteric Replacement: Replacing certain functional groups with others that have similar physical or chemical properties to see how this affects biological activity.

Conformational Constraint: Introducing structural elements that lock the molecule into a specific three-dimensional shape. This can help determine the biologically active conformation and potentially increase potency.

The synthesis of these rationally designed analogs would follow established synthetic chemistry routes, potentially leveraging intermediates from a hypothetical total synthesis pathway. mdpi.com

Construction of this compound-Based Compound Libraries

The generation of compound libraries from a core natural product scaffold is a cornerstone of modern medicinal chemistry, enabling the exploration of structure-activity relationships (SAR) and the discovery of new therapeutic agents. nih.gov The construction of libraries based on the this compound scaffold leverages its unique three-dimensional structure to create a diverse set of analogues for biological screening. These libraries are developed through various strategies, including diversity-oriented synthesis, target-focused libraries, and chemoinformatic-based approaches. chemrxiv.orgnih.gov

A primary method for systematically developing such libraries is through chemoinformatic clustering, which organizes compounds based on their structural frameworks. lifechemicals.com The Bemis-Murcko scaffolding algorithm is a prominent tool in this area, which deconstructs molecules into their fundamental ring systems and linkers. lifechemicals.com By applying this algorithm to the this compound core, clusters of molecules can be generated, each representing a variation on the central scaffold. This allows for a systematic evaluation of how modifications to the core structure influence biological activity. lifechemicals.com The process begins with a collection of known this compound derivatives or virtual compounds, which are then filtered to remove undesirable chemical features before the scaffolding algorithm is applied to group them into distinct structural families. lifechemicals.com

Another powerful strategy involves integrating synthetic biology with synthetic chemistry, sometimes referred to as a GenoChemetic strategy. nih.gov This approach could involve engineering biosynthetic pathways to produce halogenated this compound precursors. These "handles" can then be used in a variety of chemical cross-coupling reactions, such as the Suzuki–Miyaura cross-coupling, to rapidly generate a large and diverse portfolio of novel analogues without the need for complex multi-step total synthesis for each derivative. nih.gov

Diversity-oriented synthesis (DOS) is also a key approach, aiming to create a wide range of structurally diverse molecules from a simple starting material or a common intermediate. chemrxiv.org For a this compound-based library, this would involve employing a range of chemical reactions that modify the core in distinct ways, such as altering ring structures, introducing new functional groups, or changing stereochemistry. The goal is to broadly explore chemical space to identify novel bioactive compounds. chemrxiv.orgugent.be

Below is a hypothetical table illustrating how a this compound-based compound library could be structured by modifying different substituents on the core scaffold.

| Scaffold Base | R1 Group | R2 Group | Derivatization Strategy | Resulting Compound Class |

|---|---|---|---|---|

| This compound Core | -H | -OH | Acylation | Ester Analogues |

| This compound Core | -H | -OH | Alkylation | Ether Analogues |

| This compound Core | -Br (via biosynthesis) | -OH | Suzuki Coupling | Aryl-substituted Analogues |

| This compound Core | -H | =O (oxidized) | Reductive Amination | Amine Analogues |

| This compound Core | -H | -OH | Glycosylation | Glycoside Derivatives |

Computational Chemistry in Synthetic Route Design

Computational chemistry has become an indispensable tool in designing and implementing efficient de novo synthetic routes for complex natural products like this compound. spirochem.com By leveraging advanced modeling and simulation, computational methods provide predictive capabilities that help chemists understand molecular properties, predict reaction outcomes, and design optimal synthesis pathways. spirochem.comfrontiersin.org This approach transforms synthesis design from a process of trial-and-error to a more regular process of structural simplification and strategic planning. nih.govresearchgate.net

For instance, a hybrid application like ReTReK integrates data-driven techniques with established retrosynthesis knowledge, allowing chemists to guide the search for synthetic routes based on specific criteria. chemrxiv.org Such a tool could be used to prioritize pathways for this compound that avoid sensitive functional groups or favor certain types of reactions, such as stereoselective cyclizations, which are critical for establishing its complex polycyclic scaffold. ugent.be

Furthermore, computational chemistry plays a vital role in understanding the mechanistic details of key synthetic steps. Quantum mechanics calculations, such as Density Functional Theory (DFT), can be used to model transition states, calculate activation energies, and predict the chemo-, regio-, and stereoselectivity of reactions. This is particularly valuable for complex cascade reactions or cycloadditions that might be employed in a this compound synthesis. ugent.be By simulating potential reaction pathways, chemists can identify and circumvent potential challenges, such as the formation of undesired byproducts, before committing to resource-intensive laboratory work. spirochem.com

The table below outlines various computational methods and their specific applications in the design of a synthetic route for this compound.

| Computational Method | Application in this compound Synthesis | Key Outcome |

|---|---|---|

| Retrosynthesis Software (CASP) | Generates potential disconnection pathways for the this compound scaffold. | A ranked list of plausible synthetic routes from simple precursors. nih.govchemrxiv.org |

| Machine Learning Models | Predicts the success or failure of proposed reaction steps based on large datasets. | Increased accuracy in pathway validation and reduced experimental failures. frontiersin.org |

| Density Functional Theory (DFT) | Calculates transition state energies and reaction profiles for key cyclization steps. | Prediction of stereochemical outcomes and reaction feasibility. |

| Molecular Mechanics (MM) | Analyzes conformational preferences of synthetic intermediates. | Insight into steric hindrance and substrate control in reactions. |

| Pharmacophore Modeling | Guides the design of derivatives within a library to ensure they target a specific biological site. | Focuses synthetic efforts on compounds with higher probability of desired activity. chemrxiv.org |

Preclinical Pharmacological Investigations of Paciforgine

In Vitro Pharmacological Studies

In vitro studies are crucial for the initial assessment of a compound's pharmacological properties in a controlled laboratory setting. These studies can encompass a variety of assays to determine efficacy, potential bioactivities, and mechanisms of action at a cellular and molecular level.

Cell-Based Assays for Antifungal Efficacy against Specific Pathogens

Cell-based assays are fundamental in determining the antifungal potential of a novel compound. These assays typically involve exposing various fungal pathogens to the compound and observing its effect on fungal growth and viability. While general methodologies for assessing antifungal activity are well-established, specific data on Paciforgine's efficacy against pathogens such as Candida spp. or Aspergillus spp. are not currently available in the public domain.

High-Throughput Screening for Potential Bioactivities

High-throughput screening (HTS) allows for the rapid assessment of a large number of compounds for various biological activities. nih.govnih.gov This technique is instrumental in identifying potential therapeutic leads by screening compound libraries against specific targets or cellular models. nih.govnih.gov Information regarding the inclusion of this compound in any HTS campaigns and any subsequent identified bioactivities has not been found.

Enzyme Inhibition and Receptor Binding Assays

To understand a compound's mechanism of action, enzyme inhibition and receptor binding assays are employed. These assays can determine if a compound interacts with specific enzymes, such as those in the cytochrome P450 family, or binds to cellular receptors, thereby modulating their function. nih.govnih.govlabcorp.comcriver.com Such interactions are critical in predicting a drug's metabolic fate and potential for drug-drug interactions. nih.govnih.govlabcorp.comcriver.com Specific data detailing this compound's activity in enzyme inhibition or receptor binding assays is not available.

In Vivo Pharmacological Studies Using Animal Models

Following promising in vitro results, in vivo studies in animal models are conducted to evaluate a compound's efficacy and behavior in a complex biological system. nih.govresearchgate.net These studies are essential for understanding the pharmacokinetic and pharmacodynamic properties of a potential drug candidate. nih.govresearchgate.net

Selection and Validation of Appropriate Animal Models for Disease Research

The selection of an appropriate animal model is critical for the relevance of in vivo research. minervaimaging.com The chosen model should accurately mimic the human disease state being studied. youtube.com For instance, in infectious disease research, immunocompromised rodent models are often used to study the efficacy of antimicrobial agents. There is no available information on the use of specific animal models for the investigation of this compound.

Efficacy Assessment in Preclinical Disease Models

Once a suitable animal model is established, the efficacy of the test compound is assessed. youtube.comgiffordbioscience.comnih.gov This involves administering the compound to the diseased animals and monitoring for therapeutic effects, such as reduction in pathogen load or improvement in clinical signs. nih.govresearchgate.net Search of scientific literature did not yield any studies on the efficacy of this compound in any preclinical disease models.

Pharmacodynamic Characterization and Target Engagement Studies of this compound

Following a comprehensive search of scientific literature and publicly available research data, no specific information was found regarding the preclinical pharmacodynamic characterization or target engagement studies of the chemical compound “this compound.”

Therefore, detailed research findings, including data tables on receptor binding affinities, enzyme inhibition constants, or other pharmacodynamic parameters for this compound, are not available in the public domain at this time. The scientific community has not yet published studies that would allow for a characterization of its pharmacological effects or its molecular targets.

Mechanistic Studies of Paciforgine S Biological Activity

Elucidation of Molecular Targets and Signaling Pathways

Target Identification Using Chemoproteomics and Affinity Probes

There are no specific reports found on the use of chemoproteomics or affinity probes to identify the direct binding partners of paciforgine within the cell. This type of investigation is crucial for pinpointing the protein or other macromolecule with which this compound interacts to exert its biological effects.

Analysis of Cellular Processes and Signaling Cascades

Consequently, without confirmed molecular targets, the analysis of specific cellular processes and signaling cascades affected by this compound remains speculative. There is a lack of published research detailing how this compound may alter cellular functions such as proliferation, apoptosis, or inflammatory responses.

Structure-Activity Relationship (SAR) and Structure-Mechanism Relationship (SMR) Studies

While the synthesis of this compound and its analogues has been a subject of chemical research, comprehensive Structure-Activity Relationship (SAR) studies that systematically correlate structural modifications with changes in biological activity are not extensively documented.

Correlation of Structural Features with Biological Response

There is a notable absence of detailed studies that correlate specific structural features of the this compound scaffold, such as the tricyclic core or the side chain, with a defined biological response. Such studies are essential for understanding the pharmacophore and for the rational design of more potent or selective analogues.

Cellular and Subcellular Localization Studies of this compound

Information regarding the cellular and subcellular localization of this compound is not described in the available literature. Techniques such as fluorescent labeling of this compound or immunofluorescence assays to track its distribution within the cell have not been reported. Understanding where a compound accumulates in the cell (e.g., nucleus, mitochondria, cytoplasm) is fundamental to deducing its mechanism of action.

Investigation of Interactions with Pathogen-Specific Macromolecules and Processes

There is no available research that investigates the direct interactions of this compound with pathogen-specific macromolecules or processes. Such studies would be necessary to determine any potential antimicrobial or antiviral activity and the mechanisms underlying such effects.

Future Directions and Emerging Research Avenues for Paciforgine

Exploration of Novel Therapeutic Potentials Beyond Antifungal Activity

While the antifungal properties of certain natural products are well-documented, a significant future direction lies in exploring the broader therapeutic potential of Paciforgine and its analogues. The complex scaffold of such molecules suggests they may interact with multiple biological targets, offering opportunities for drug discovery in various diseases.

Research into other classes of heterocyclic compounds, such as pyrimidine (B1678525) derivatives, has revealed a wide spectrum of biological activities including anticancer, anti-inflammatory, antiviral, and antioxidant effects. nih.gov For instance, certain pyrido[2,3-d]pyrimidine (B1209978) derivatives have been synthesized and evaluated as potent inhibitors of lipoxygenase, an enzyme involved in inflammatory pathways, and have shown cytotoxicity against cancer cell lines. nih.gov Similarly, synthetic derivatives of other natural products like apigenin (B1666066) have been shown to possess both antibacterial and antiproliferative activities against human cancer cell lines. nih.gov

This precedent suggests that future research on this compound could involve systematically screening the compound and its synthetically derived analogues against a diverse panel of biological targets. This could uncover novel activities in areas such as:

Oncology: Investigating cytotoxicity against various cancer cell lines and exploring mechanisms related to cell proliferation, apoptosis, or cell cycle regulation.

Inflammation: Assessing the ability of this compound derivatives to modulate inflammatory pathways, such as inhibiting key enzymes like cyclooxygenases or lipoxygenases.

Virology: Screening for activity against a range of viruses, which is a common therapeutic property of heterocyclic natural products.

Immunomodulation: Exploring the potential of this compound to modulate immune responses, which could be beneficial in treating autoimmune diseases or as an adjunct in cancer therapy. e-jmi.org

By systematically exploring these avenues, researchers can unlock the full therapeutic potential of the this compound scaffold, moving beyond its initial characterization as an antifungal agent.

Development of Next-Generation Synthetic Methodologies

The structural complexity of natural products like this compound often presents a significant hurdle to their clinical development due to supply limitations. Future research will heavily focus on creating more efficient, scalable, and sustainable synthetic routes.

Key areas of development in next-generation synthetic methodologies include:

Diverted Total Synthesis (DTS): This strategy aims to synthesize analogues of a natural product rather than the original molecule itself. wikipedia.org Introduced in the early 2000s, DTS allows for the creation of simplified, more synthetically accessible molecules that retain or even improve upon the biological activity of the parent compound. wikipedia.org This approach can address issues of low yield and synthetic complexity, facilitating the development of promising anticancer agents, for example. rsc.org

Flow Chemistry and Automation: The move from traditional batch synthesis to continuous flow processes can significantly improve efficiency, safety, and scalability. Automated synthesis platforms can accelerate the production of a library of this compound analogues for structure-activity relationship (SAR) studies.

Biocatalysis and Synthetic Biology: Harnessing enzymes or engineered microorganisms to perform complex chemical transformations offers a green and highly specific alternative to traditional chemical methods. nih.govplos.org Identifying the biosynthetic gene cluster for this compound could enable its production in a heterologous host, or the enzymes from its pathway could be used as biocatalysts in a chemoenzymatic synthesis. nih.govnih.gov This approach can also be used to generate novel analogues by modifying the biosynthetic pathway. plos.org

These advanced synthetic strategies will be crucial for producing sufficient quantities of this compound for extensive biological testing and for generating diverse libraries of analogues to optimize its therapeutic properties. newmedicinesprosperitypartnership.ac.uk

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully understand how this compound exerts its biological effects, a holistic, systems-level approach is necessary. The integration of multiple "omics" datasets—genomics, transcriptomics, proteomics, and metabolomics—provides a comprehensive view of the molecular changes induced by the compound in a biological system. nih.gov

This integrative multi-omics approach can elucidate this compound's mechanism of action by:

Identifying Drug Targets: By analyzing changes in protein levels (proteomics) and gene expression (transcriptomics) in cells treated with this compound, researchers can identify the specific proteins and pathways that the compound interacts with.

Mapping Perturbed Networks: Biological functions are carried out by complex networks of interacting molecules. Multi-omics data allows for the construction of these networks and reveals how they are perturbed by this compound. nih.govembopress.org This can uncover not only the primary target but also downstream effects and potential off-target interactions. frontlinegenomics.com

Understanding Drug Resistance: In the context of its antifungal activity, comparing the multi-omics profiles of sensitive and resistant fungal strains can reveal the molecular mechanisms underlying resistance.

Biomarker Discovery: Integrated analysis can identify molecular signatures (biomarkers) that predict a cell's or patient's response to this compound, paving the way for personalized medicine. nih.gov

Computational biology and bioinformatics are essential for analyzing and integrating these large and complex datasets. columbia.educancer.govicgeb.org Tools for network analysis, pathway mapping, and predictive modeling can turn vast amounts of data into actionable mechanistic hypotheses that can be tested experimentally. embopress.orgfrontlinegenomics.com

Innovation in Drug Delivery Platforms for Enhanced Efficacy

Even a highly potent compound can fail in the clinic if it cannot be delivered effectively to its target site in the body. Innovations in drug delivery platforms are aimed at improving the solubility, stability, and biodistribution of therapeutic agents like this compound.

Emerging drug delivery technologies that could be applied to this compound include:

Nanoparticle-Based Systems: Encapsulating this compound within nanoparticles can overcome issues of poor water solubility and protect the compound from degradation in the bloodstream.

Lipid Nanoparticles (LNPs): These systems are adept at encapsulating various types of drugs and can be engineered to target specific tissues, such as tumors or sites of inflammation, thereby increasing local drug concentration and reducing systemic side effects. integratedntx.com

Polymer-Based Nanoparticles: Biodegradable polymers like chitosan (B1678972) can be used to create nanoparticles that offer controlled, sustained release of the encapsulated drug. mdpi.com Chitosan nanoparticles are particularly noted for their biocompatibility and mucoadhesive properties. mdpi.com

Polymer-Lipid Encapsulation Matrix (PLEX): This technology creates a matrix of polymers and lipids that can entrap a drug, enabling a protected and continuous release over extended periods, from days to months. polypid.com This could be particularly useful for applications requiring long-term, localized drug administration. polypid.com

Targeted Delivery Systems: By functionalizing the surface of a drug carrier with ligands (e.g., antibodies or peptides) that bind to specific receptors on target cells, the delivery of this compound can be highly localized. This approach is central to modern cancer therapy and could be adapted for other diseases.

These advanced platforms can significantly enhance the therapeutic index of this compound by ensuring it reaches its site of action at an effective concentration while minimizing exposure to healthy tissues. princeton.edu

Q & A

Q. How to structure a research proposal for this compound’s mechanism-of-action studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.